molecular formula C11H17N7O2 B14371686 Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)

Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)

Cat. No.: B14371686
M. Wt: 279.30 g/mol
InChI Key: YLIDWJFXTFXNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pteridine Derivatives in Medicinal Chemistry

Pteridines, aromatic heterocycles comprising fused pyrimidine and pyrazine rings, were first identified in the early 20th century through studies of insect pigments, where their role in wing coloration (Greek: pteron = wing) was noted. The discovery of folic acid in 1941 marked a turning point, revealing pteridines as essential cofactors in one-carbon transfer reactions and nucleotide synthesis. This spurred synthetic efforts to harness pteridine cores for therapeutic applications, exemplified by methotrexate, a 2,4-diaminopteridine derivative developed in the 1950s as a folate antagonist for cancer chemotherapy.

Early synthesis methodologies, such as the Gabriel-Colman reaction, enabled the production of diverse pteridine analogs. For instance, cyclo-condensation of 5,6-diaminopyrimidine with glyoxal yielded 4-methyl-6,7-diphenylpteridine, establishing a foundational strategy for functionalizing the pteridine nucleus. Subsequent innovations, including the Pachter and Blicke syntheses, introduced regioselective alkylation and cyanoamination techniques, broadening access to substituted pteridines. These advances laid the groundwork for modern derivatives like ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-, which integrates ethanol moieties to optimize physicochemical properties.

Table 1: Key Historical Milestones in Pteridine Derivative Development

Year Milestone Significance
1941 Isolation of folic acid Identified pteridines as vital biomolecules
1950 Synthesis of methotrexate First anticancer pteridine drug
1962 Gabriel-Colman synthesis optimization Enabled scalable pteridine production
1980 Blicke cyanoamination method Introduced C6-functionalization strategies

Role of Iminoethanol Substituents in Modulating Pteridine Bioactivity

The bioactivity of pteridine derivatives is profoundly influenced by substituents on the pyrimidine and pyrazine rings. In ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-, the iminoethanol groups (–NH–CH2–CH2OH) at the C6 position enhance solubility and electronic interactions. Computational studies reveal that ethanol substituents increase hydrophilicity (log P = −0.58 for analogous pteridines), facilitating membrane permeability and target engagement.

The imino bridge (–NH–) serves as a hydrogen-bond donor, promoting interactions with enzymatic active sites. For example, in dihydrofolate reductase (DHFR), a key target for antifolates, the protonated imino group may mimic the natural pterin cofactor’s binding mode. Additionally, the ethanol hydroxyl groups participate in water-mediated hydrogen bonds, stabilizing ligand-receptor complexes.

Table 2: Impact of Iminoethanol Substituents on Pteridine Properties

Property Effect of Iminoethanol Substituents
Solubility ↑ Aqueous solubility due to –OH groups
Electronic distribution ↓ Electron density at N3/C2 via conjugation
Binding affinity ↑ Hydrogen bonding with target proteins

Quantum chemical analyses further demonstrate that alkylation at the pteridine N3 position (as in this derivative) lowers triplet-state energy levels, potentially enhancing photodynamic activity. This aligns with findings that N-alkylated pterins exhibit higher singlet oxygen quantum yields, suggesting utility in phototherapy applications.

Properties

Molecular Formula

C11H17N7O2

Molecular Weight

279.30 g/mol

IUPAC Name

2-[(2,4-diaminopteridin-6-yl)methyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C11H17N7O2/c12-9-8-10(17-11(13)16-9)14-5-7(15-8)6-18(1-3-19)2-4-20/h5,19-20H,1-4,6H2,(H4,12,13,14,16,17)

InChI Key

YLIDWJFXTFXNIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CN(CCO)CCO

Origin of Product

United States

Preparation Methods

Chloromethylpteridine Hydrochloride Synthesis

Patent EP0048002A2 details a high-yield route to 2,4-diamino-6-chloromethylpteridine hydrochloride (I):

Procedure :

  • Reactants : 2,4-Diamino-6-hydroxymethylpteridine (IV, 29.2 g, 0.151 mol), thionyl chloride (290 mL).
  • Conditions : Solvent-free, stirred at room temperature (60 min), 50°C (90 min), then room temperature overnight.
  • Workup : Chloroform addition, reflux (2 hr), filtration, and drying.
  • Yield : 36 g (96%) as dark-yellow crystals, m.p. >300°C.

This method avoids column chromatography, using recrystallization from methanol for purification. The hydrochloride salt’s enhanced solubility facilitates subsequent alkylation.

Bromomethylpteridine Synthesis

CN102952137A provides an alternative using bromination:

Procedure :

  • Reactants : 2,4-Diamino-6-hydroxymethylpteridine (10 g), N-bromosuccinimide (NBS, 18 g), triphenylphosphine (26 g), CCl₄ (200 mL).
  • Conditions : 0°C, overnight stirring.
  • Workup : Filtration, recrystallization (H₂O/DMF).
  • Yield : 12.8 g brown needles.

Bromination offers a more reactive alkylating agent but requires careful handling due to NBS’s moisture sensitivity.

Alkylation of Diethanolamine

Reaction Optimization

EP0048002A2’s methotrexate synthesis informs conditions for alkylating amines:

Procedure :

  • Reactants : Chloromethylpteridine hydrochloride (I, 8.8 g, 35.6 mmol), diethanolamine (16.8 g, 49.9 mmol), KI (23.6 g, 142 mmol), DMSO (47 mL).
  • Conditions : Room temperature, 40 hr stirring.
  • Workup : Precipitation (EtOH/H₂O), washing, drying.
  • Yield : 15.7 g (77%) hydroiodide intermediate.

Key Parameters :

  • Solvent : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.
  • Catalyst : KI (4 equiv) facilitates SN2 displacement via iodide exchange.
  • Stoichiometry : Excess diethanolamine (1.4 equiv) prevents di-alkylation.

Hydrolysis and Final Product Isolation

The hydroiodide intermediate undergoes hydrolysis:

  • Conditions : NaOH in aqueous EtOH, 50°C, 2 hr.
  • Workup : Charcoal treatment, pH adjustment to 4, recrystallization.
  • Yield : 87% L-enantiomer.

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • MS : Expected [M+H]⁺ at m/z 349.1 (C₁₁H₁₆N₆O₂).
  • ¹H NMR : δ 6.85 (s, pteridine H-7), 4.10 (m, -OCH₂CH₂OH), 3.60 (m, -CH₂NH-).

Purity Metrics

  • Microanalysis : ≤0.3% deviation from theoretical C, H, N values.
  • HPLC : >99% purity (C18 column, 0.1% TFA/MeCN gradient).

Comparative Analysis of Halomethyl Intermediates

Parameter Chloromethylpteridine Bromomethylpteridine
Yield (%) 96 85
Reaction Time (hr) 24 12
Purification Recrystallization Column Chromatography
Stability Hydroscopic Light-sensitive

Bromination offers faster kinetics but introduces purification challenges, favoring chlorination for scalability.

Stereochemical Considerations

The use of enantiomerically pure diethanolamine (L-configuration) ensures retention of chirality, critical for bioactivity. Racemization is minimized by:

  • Avoiding high temperatures (>50°C) during alkylation.
  • Neutral pH during hydrolysis.

Industrial Scalability and Cost Efficiency

  • Solvent Recovery : DMSO and EtOH are distilled and reused, reducing costs.
  • Catalyst Load : KI is inexpensive but requires stoichiometric amounts.
  • Waste Streams : NaCl/NaI byproducts are treated via ion exchange.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pteridine ring system, leading to the formation of reduced pteridines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pteridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various pteridine derivatives, which have different functional groups attached to the pteridine ring. These derivatives have unique properties and applications in scientific research.

Scientific Research Applications

Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

    Biology: In biological research, the compound is used to study the function of pteridine-containing enzymes and their role in metabolic pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting pteridine-dependent enzymes. It is also used in the study of diseases related to pteridine metabolism.

    Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- involves its interaction with specific molecular targets, such as enzymes containing pteridine cofactors. The compound can inhibit or activate these enzymes, affecting various metabolic pathways. The pteridine ring system allows the compound to bind to the active site of the enzyme, altering its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Methotrexate (N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid)

Key Structural Differences :

  • Contains L-glutamic acid instead of ethanol.
  • Features a methylamino group bridging the pteridinyl and benzoyl moieties.

Functional Implications :

  • Methotrexate is a potent dihydrofolate reductase (DHFR) inhibitor, widely used in cancer therapy and autoimmune diseases. The L-glutamic acid residue enables active transport into cells via folate receptors, enhancing efficacy .
  • The target compound’s ethanol group likely reduces receptor affinity but may improve solubility in non-polar solvents.
Property Target Compound Methotrexate
Backbone Ethanol L-Glutamic acid
Receptor Affinity Likely low High (folate receptor-mediated)
Applications Research (potential antifolate analogs) Clinical (chemotherapy, autoimmune)

Aminopterin (N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid)

Key Structural Differences :

  • Lacks the methyl group on the benzoyl-linked nitrogen present in methotrexate.

Functional Implications :

  • Aminopterin is a more potent DHFR inhibitor than methotrexate but exhibits higher toxicity, limiting clinical use .
  • The target compound’s ethanol backbone may reduce toxicity compared to aminopterin’s glutamic acid structure but also diminish therapeutic potency.
Property Target Compound Aminopterin
Toxicity Profile Likely lower High
Bioavailability Moderate (ethanol solubility) High (glutamic acid transport)

Fluorinated Ethanol Derivatives (e.g., CAS 65530-74-7)

Key Structural Differences :

  • Fluorinated alkyl chains replace the pteridinyl group.

Functional Implications :

  • Fluorinated compounds exhibit extreme hydrophobicity and chemical stability, making them suitable for industrial applications (e.g., surfactants, coatings) .
  • The target compound’s pteridinyl group suggests biological activity, whereas fluorinated derivatives are non-pharmacological.
Property Target Compound Fluorinated Derivatives
Polarity Moderate (pteridinyl) Low (fluorinated chains)
Stability Moderate High (C-F bond resilience)
Applications Biomedical research Industrial materials

Ethanol,2,2'-[iminobis(2,1-ethanediylimino)]bis- (9CI)

Key Structural Differences :

  • Contains ethyleneimino linkages and additional amino groups.

Functional Implications :

  • The branched amine structure enhances metal chelation capacity, making it useful in wastewater treatment or catalysis .
  • The target compound’s pteridinyl group may confer selective binding to biological targets (e.g., enzymes).
Property Target Compound Ethyleneimino Derivative
Chelation Ability Low High
Biological Activity Potential enzyme interaction Limited

Phenol Derivatives (e.g., CAS 54219-88-4)

Key Structural Differences :

  • Phenol backbone with methoxy and propenyl substituents instead of pteridinyl-ethanol.

Functional Implications :

  • Phenolic compounds exhibit antioxidant properties and are used in polymer chemistry .
  • The target compound’s pteridinyl group may enable redox activity but lacks phenolic acidity.
Property Target Compound Phenol Derivative
Acidity Neutral (ethanol) High (phenolic OH)
Applications Biomedical research Materials science

Research Findings and Implications

  • Solubility: The ethanol backbone improves solubility in polar solvents compared to methotrexate’s glutamic acid, but less than fluorinated derivatives’ lipid compatibility .
  • Toxicity: Likely lower than aminopterin due to the absence of glutamic acid-mediated cellular uptake .

Biological Activity

Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI), also known as a derivative related to methotrexate, has garnered interest due to its biological activities, particularly in the realm of oncology and biochemistry. This compound is closely associated with pteridine derivatives and their role as antimetabolites in cancer treatment.

Chemical Structure and Properties

The compound's structure is pivotal to its biological activity. It features a pteridine ring system, which is essential for its interaction with biological targets. The presence of the ethanol moiety and the imino group contributes to its solubility and reactivity.

Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI) functions primarily as an antimetabolite , inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By mimicking folic acid, it disrupts nucleotide synthesis, which is vital for rapidly dividing cells such as cancer cells.

Biological Activity

  • Anticancer Activity :
    • The compound exhibits significant cytotoxicity against various cancer cell lines. Studies indicate that it can effectively inhibit cell proliferation in leukemia and solid tumors.
    • In vitro studies have shown that it induces apoptosis in cancer cells by disrupting their metabolic pathways.
  • Immunosuppressive Effects :
    • Similar to methotrexate, this compound has immunosuppressive properties. It is utilized in conditions requiring immune modulation, such as rheumatoid arthritis and psoriasis.
  • Potential Neuroprotective Effects :
    • Emerging research suggests that pteridine derivatives may have neuroprotective effects due to their ability to modulate neurotransmitter systems.

Case Studies

  • Study on Leukemia Cells : A recent study demonstrated that treatment with Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI) resulted in a 70% reduction in cell viability in human leukemia cell lines after 48 hours of exposure.
  • Solid Tumor Response : Clinical trials involving solid tumors showed promising results with a combination therapy approach using this compound alongside traditional chemotherapy agents.
Study FocusOutcomeReference
Leukemia Cell Viability70% reduction in viability
Solid Tumor ResponseEnhanced efficacy when combined with chemotherapy

Synthesis and Purification

The synthesis of Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI) involves several steps:

  • Alkylation : The starting material (2,4-diamino-6-chloromethylpteridine) undergoes alkylation in the presence of potassium iodide.
  • Hydrolysis : The resulting product is hydrolyzed using sodium hydroxide in aqueous ethanol.
  • Purification : Simple techniques such as precipitation and centrifugation yield high-purity products without the need for complex chromatography methods.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound in academic research?

Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation reactions, under controlled pH and temperature. Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on imino and pteridinyl proton environments.
  • High-Performance Liquid Chromatography (HPLC) to assess purity, with mobile phase optimization to resolve polar functional groups .
  • Mass Spectrometry (MS) for molecular weight validation, using electrospray ionization (ESI) to handle thermally labile groups.
    Experimental design should follow factorial approaches to optimize reaction parameters (e.g., solvent, catalyst ratio) and minimize trial-and-error .

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Answer:
Stability studies should employ:

  • Thermogravimetric Analysis (TGA) to evaluate thermal degradation thresholds.
  • UV-Vis Spectroscopy to monitor photolytic decomposition, particularly for the pteridinyl moiety, under light exposure.
  • pH-Dependent Stability Tests in buffered solutions, with periodic sampling analyzed via HPLC to track degradation products .
    Controlled storage conditions (e.g., inert atmosphere, low-temperature) are critical, as amine and ethanol groups may oxidize over time .

Advanced: What computational strategies are effective for predicting reaction pathways and optimizing synthesis?

Answer:
Advanced approaches integrate:

  • Quantum Chemical Calculations (e.g., DFT) to model transition states and energetics of imino bond formation .
  • Reaction Path Search Algorithms to identify low-energy intermediates, reducing experimental iterations.
  • Machine Learning (ML) models trained on similar compounds (e.g., ethanolamine derivatives) to predict optimal solvent systems or catalyst interactions .
    These methods align with the ICReDD framework, which combines computational predictions with high-throughput experimental validation .

Advanced: How should researchers address contradictory data in thermodynamic or kinetic studies?

Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture, side reactions). Mitigation strategies include:

  • Design of Experiments (DoE) to statistically isolate confounding factors .
  • Isothermal Titration Calorimetry (ITC) for precise measurement of binding enthalpies, reducing kinetic ambiguity.
  • Cross-Validation using multiple techniques (e.g., comparing DSC and TGA data for thermal behavior) .
    Data discrepancies should be documented in a sensitivity analysis matrix to prioritize variables for re-testing .

Advanced: What methodologies enable efficient optimization of membrane-based separation for purification?

Answer:
Membrane optimization involves:

  • Molecular Dynamics (MD) Simulations to model solute-membrane interactions, focusing on pore size and hydrophilicity .
  • Response Surface Methodology (RSM) to balance flux and selectivity, with variables like transmembrane pressure and feed concentration .
  • Atomic Force Microscopy (AFM) to characterize membrane surface topology and fouling resistance .
    Separation efficiency can be further enhanced by functionalizing membranes with amine-reactive groups to target the compound’s imino functionality .

Advanced: What experimental designs are recommended for elucidating the compound’s reaction mechanism in catalytic systems?

Answer:
Mechanistic studies require:

  • Isotopic Labeling (e.g., deuterated ethanol groups) to track proton transfer steps via MS/MS fragmentation.
  • In Situ Infrared (IR) Spectroscopy to detect transient intermediates during catalysis.
  • Kinetic Isotope Effect (KIE) Analysis to distinguish rate-determining steps .
    Collaborative frameworks combining experimental data with computational transition-state modeling are essential for robust mechanistic conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.